Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate
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Overview
Description
Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate is a synthetic organic compound with the molecular formula C13H15Cl2NO4 It is known for its unique chemical structure, which includes a dichlorophenyl group, a formamido group, and a hydroxybutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate typically involves the reaction of ethyl 2-amino-3-hydroxybutanoate with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-[(3,4-dichlorophenyl)formamido]-3-oxobutanoate.
Reduction: Formation of ethyl 2-[(3,4-dichlorophenyl)amino]-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3,4-dichlorophenyl)amino]-3-hydroxybutanoate
- Ethyl 2-[(3,4-dichlorophenyl)hydrazinecarboxylate
- Ethyl 2-[(3,4-dichlorophenyl)azocarboxylate
Uniqueness
Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides enhanced stability and reactivity, while the formamido and hydroxybutanoate groups contribute to its potential biological activity.
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-3-20-13(19)11(7(2)17)16-12(18)8-4-5-9(14)10(15)6-8/h4-7,11,17H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVHNXFBZPUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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